3-Bromo-3'-nitrobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

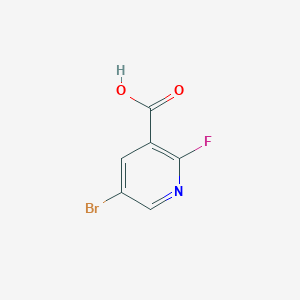

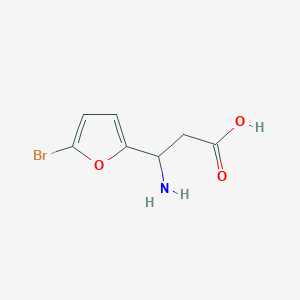

3-Bromo-3'-nitrobenzophenone is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a bromine and a nitro group attached to a benzophenone structure, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related bromo-nitroarenes has been explored through chemoselective arylation of phenols with bromo-nitroarenes using KO(t)Bu at room temperature via an SNAr pathway. This method has been used to create a variety of compounds, including natural alkaloids like carbazoles, dibenzofurans, and biaryl-indoles . Additionally, the Suzuki coupling reaction has been employed to synthesize thiophene derivatives, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, which could provide insights into the synthesis of similar bromo-nitro compounds .

Molecular Structure Analysis

X-ray powder diffraction has been used to characterize the molecular structure of a related compound, 3-nitro-4-hydroxy-4'-bromobenzophenone, revealing its orthorhombic crystal structure with specific unit cell parameters . This technique provides valuable information about the arrangement of atoms within the crystal lattice, which can be crucial for understanding the material's properties.

Chemical Reactions Analysis

The reactivity of bromo-nitroarenes has been studied extensively. For instance, 3-bromo-2-nitrobenzo[b]thiophene has been shown to react with nucleophiles, leading to both expected and unexpected substitution products, depending on the reaction conditions . These findings highlight the complex nature of reactions involving bromo-nitro compounds and the potential for discovering novel reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitro compounds are influenced by their molecular structure. For example, the presence of strong intramolecular hydrogen bonding can affect the reactivity and complexation behavior of these molecules, as seen in the study of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes . Additionally, vibrational spectra and DFT simulations have been used to investigate the properties of a thiophene derivative, providing insights into the electronic structure and stability of the molecule .

Applications De Recherche Scientifique

-

Synthesis of Complex Organic Molecules

- Field : Organic Chemistry

- Application : 3-Bromo-3’-nitrobenzophenone and its derivatives play a crucial role in the synthesis of complex organic molecules. For instance, it has been highlighted in the preparation of substituted benzophenones through Friedel–Crafts acylation.

- Methods : The synthesis of related bromo-nitroarenes has been explored through chemoselective arylation of phenols with bromo-nitroarenes using KO(t)Bu at room temperature via an SNAr pathway. This method has been used to create a variety of compounds, including natural alkaloids like carbazoles, dibenzofurans, and biaryl-indoles. Additionally, the Suzuki coupling reaction has been employed to synthesize thiophene derivatives.

- Results : The synthesis methods have been successful in creating a variety of compounds, providing valuable insights into the synthesis of similar bromo-nitro compounds.

-

Molecular Structure Analysis

- Field : Crystallography

- Application : X-ray powder diffraction has been used to characterize the molecular structure of a related compound, revealing its orthorhombic crystal structure with specific unit cell parameters. This technique provides valuable information about the arrangement of atoms within the crystal lattice, which can be crucial for understanding the material’s properties.

- Methods : X-ray powder diffraction is used to analyze the molecular structure.

- Results : The analysis revealed the orthorhombic crystal structure of a related compound with specific unit cell parameters.

-

Pharmaceutical Testing

- Field : Pharmaceutical Sciences

- Application : 3-Bromo-3’-nitrobenzophenone can be used for pharmaceutical testing . The compound’s unique chemical properties make it a valuable reference standard for accurate results in pharmaceutical research .

- Methods : The compound is typically used in laboratory settings, where it can be tested against various pharmaceutical compounds to assess their properties .

- Results : The use of 3-Bromo-3’-nitrobenzophenone in pharmaceutical testing can help ensure the accuracy of research results .

-

Chemical Reactions Analysis

- Field : Organic Chemistry

- Application : The reactivity of bromo-nitroarenes, such as 3-Bromo-3’-nitrobenzophenone, has been studied extensively. These studies can lead to the discovery of novel reaction pathways.

- Methods : Various reaction conditions are tested to observe the compound’s reactivity. For instance, 3-bromo-2-nitrobenzo[b]thiophene has been shown to react with nucleophiles, leading to both expected and unexpected substitution products, depending on the reaction conditions.

- Results : These findings highlight the complex nature of reactions involving bromo-nitro compounds.

-

Physical and Chemical Properties Analysis

- Field : Physical Chemistry

- Application : The physical and chemical properties of bromo-nitro compounds are influenced by their molecular structure. For example, the presence of strong intramolecular hydrogen bonding can affect the reactivity and complexation behavior of these molecules.

- Methods : Vibrational spectra and DFT simulations have been used to investigate the properties of a thiophene derivative. These techniques provide insights into the electronic structure and stability of the molecule.

- Results : The analysis provides valuable insights into the properties of bromo-nitro compounds.

- Pharmaceutical Testing

- Field : Pharmaceutical Sciences

- Application : 3-Bromo-3’-nitrobenzophenone can be used for pharmaceutical testing . The compound’s unique chemical properties make it a valuable reference standard for accurate results in pharmaceutical research .

- Methods : The compound is typically used in laboratory settings, where it can be tested against various pharmaceutical compounds to assess their properties .

- Results : The use of 3-Bromo-3’-nitrobenzophenone in pharmaceutical testing can help ensure the accuracy of research results .

Propriétés

IUPAC Name |

(3-bromophenyl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLBPSMGXKOSNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641510 |

Source

|

| Record name | (3-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-nitrobenzophenone | |

CAS RN |

51339-38-9 |

Source

|

| Record name | (3-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)